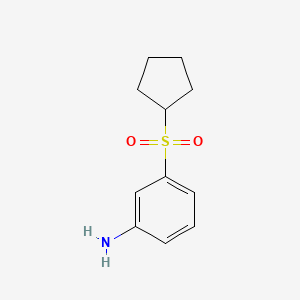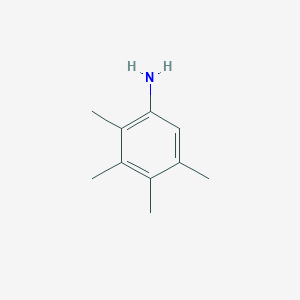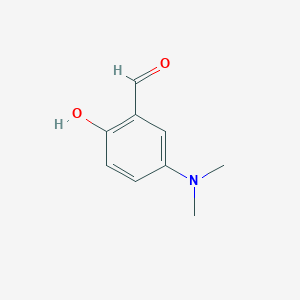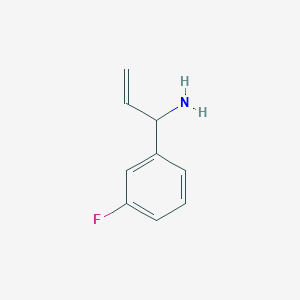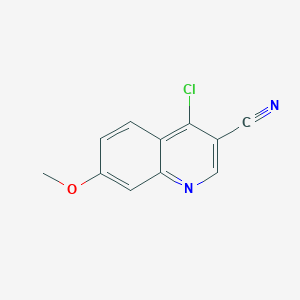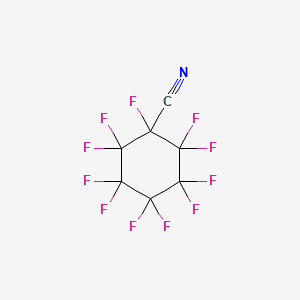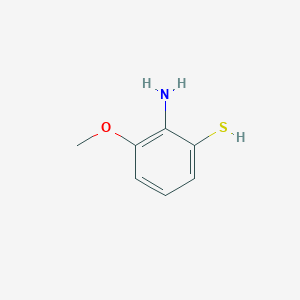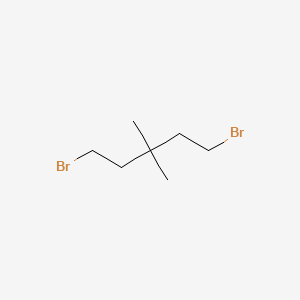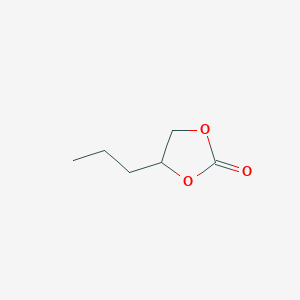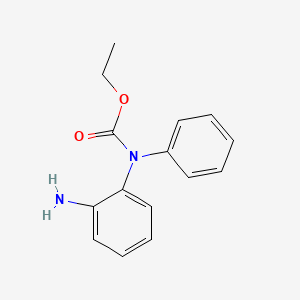
Diphenylamino-3-carbaminoethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenylamino-3-carbaminoethyl ester is a chemical compound with the molecular formula C15H16N2O2. This compound is known for its unique structure, which includes a carbamic acid ester linked to a phenyl group and an aminophenyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-aminophenyl)phenyl-, ethyl ester typically involves the reaction of 2-aminophenol with phenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting product is then purified using column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of carbamic acid, (2-aminophenyl)phenyl-, ethyl ester may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Diphenylamino-3-carbaminoethyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles (amines, alcohols); reactions are conducted in the presence of a base such as triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions result in the formation of new carbamate or urethane derivatives.
Applications De Recherche Scientifique
Diphenylamino-3-carbaminoethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of carbamic acid, (2-aminophenyl)phenyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Diphenylamino-3-carbaminoethyl ester can be compared with other similar compounds, such as:
Carbamic acid, phenyl-, ethyl ester: Similar structure but lacks the aminophenyl group, resulting in different chemical and biological properties.
Carbamic acid, (4-aminophenyl)phenyl-, ethyl ester: Similar structure but with the amino group in a different position, leading to variations in reactivity and biological activity.
Carbamic acid, (2-aminophenyl)methyl-, ethyl ester: Similar structure but with a methyl group instead of a phenyl group, affecting its chemical behavior and applications.
The uniqueness of carbamic acid, (2-aminophenyl)phenyl-, ethyl ester lies in its specific structure, which imparts distinct chemical properties and potential biological activities, making it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
86514-37-6 |
|---|---|
Formule moléculaire |
C15H16N2O2 |
Poids moléculaire |
256.3 g/mol |
Nom IUPAC |
ethyl N-(2-aminophenyl)-N-phenylcarbamate |
InChI |
InChI=1S/C15H16N2O2/c1-2-19-15(18)17(12-8-4-3-5-9-12)14-11-7-6-10-13(14)16/h3-11H,2,16H2,1H3 |
Clé InChI |
VQDKFHKDYVWQCC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2N |
SMILES canonique |
CCOC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2N |
| 86514-37-6 | |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


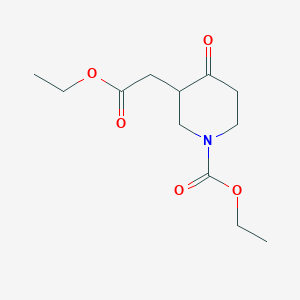
![1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1610775.png)
